Home > Products > Building Blocks P14831 > 6,7-Difluoro-1H-indazol-3-ol
6,7-Difluoro-1H-indazol-3-ol - 1000343-93-0

6,7-Difluoro-1H-indazol-3-ol

Catalog Number: EVT-502283
CAS Number: 1000343-93-0
Molecular Formula: C7H4F2N2O
Molecular Weight: 170.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1)

Compound Description: BMT-1 is a benzimidazole derivative investigated for its immunomodulatory properties. Studies demonstrate that BMT-1 inhibits H+/K+-ATPase activity in activated T cells, leading to intracellular acidification and subsequent inhibition of T cell proliferation []. This compound also exhibits anti-cancer potential, inducing apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway involving H+/K+-ATPase inhibition [].

1-Benzyl-1H-indazol-3-ol

Compound Description: 1-Benzyl-1H-indazol-3-ol serves as a ligand in the synthesis of copper(II) complexes studied for their anticancer properties []. These complexes exhibit significant cytotoxicity against MCF7 cancer cell lines, suggesting their potential as anticancer agents. This compound also undergoes polyfluoroalkylation and alkenylation reactions with difluorocarbene [].

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

Compound Description: This compound is a complex benzamide derivative that acts as a potent and selective inhibitor of certain protein kinases [, , ]. It is being investigated for its potential in treating diseases caused by deregulated protein kinase activity.

6,7-Difluoro-3-methyl-1H-indazole

Compound Description: This compound is a key structural isomer of 6,7-Difluoro-1H-indazol-3-ol, where a methyl group replaces the hydroxyl group at the C3 position [].

4,6-Difluoro-3-methyl-1H-indazole

Compound Description: Similar to the previous compound, this is another structural isomer of 6,7-Difluoro-1H-indazol-3-ol, with the fluorine atoms located at positions C4 and C6 instead of C6 and C7 [].

6,7-Difluoro-3-nitro-4-hydroxyquinolin-2(1H)-one

Compound Description: This compound is a quinolone derivative exhibiting moderate NMDA (N-methyl-D-aspartate) receptor activity []. NMDA receptors are involved in various neurological processes, making this compound interesting for potential therapeutic applications in neurological disorders.

(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride

Compound Description: This compound is identified as an N-substituted regioisomer of besifloxacin, a fluoroquinolone antibiotic. It is synthesized from the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with (R)-tert-butyl 3-aminoazepane-1-carboxylate [].

Classification

The compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its structure. It falls under the broader category of indazole derivatives, which are known for their diverse biological activities, including antitumor and anti-inflammatory effects.

Synthesis Analysis

The synthesis of 6,7-difluoro-1H-indazol-3-ol can be approached through various methods. One common strategy involves:

  1. Starting Materials: The synthesis typically begins with the appropriate indazole precursor, which may be synthesized from hydrazine derivatives and suitable carbonyl compounds.
  2. Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods or direct fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  3. Hydroxylation: The final step often involves hydroxylation at the 3-position, which can be accomplished through oxidation reactions using agents such as hydrogen peroxide or via hydrolysis of suitable precursors.

For instance, one method detailed in the literature involves refluxing a hydrazine derivative with a fluorinated carbonyl compound to yield the desired indazole structure, followed by selective fluorination and hydroxylation steps .

Molecular Structure Analysis

Structure

The molecular formula for 6,7-difluoro-1H-indazol-3-ol is C7H5F2N3OC_7H_5F_2N_3O.

Key Features:

  • Indazole Core: The compound features a fused ring system consisting of two nitrogen atoms within a five-membered ring.
  • Fluorine Substituents: The presence of two fluorine atoms at positions 6 and 7 significantly influences the compound's electronic properties and reactivity.
  • Hydroxyl Group: The hydroxyl group at position 3 contributes to its potential as a biological agent.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure:

  • NMR: Characteristic chemical shifts corresponding to the aromatic protons and the hydroxyl group provide insights into the molecular environment.
  • IR: Absorption bands related to O-H stretching and C-F bonds can be observed.
Chemical Reactions Analysis

6,7-Difluoro-1H-indazol-3-ol can participate in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation Reactions: The indazole framework can undergo oxidation under certain conditions, potentially leading to more reactive intermediates.
  3. Condensation Reactions: The compound may also react with aldehydes or ketones to form more complex structures through condensation reactions.

These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 6,7-difluoro-1H-indazol-3-ol primarily revolves around its interaction with biological targets:

  1. Antitumor Activity: Studies have indicated that indazole derivatives can inhibit specific pathways involved in cancer cell proliferation. For instance, they may affect apoptosis pathways by inhibiting Bcl2 family proteins and modulating p53 signaling .
  2. Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways, thereby altering cellular functions.

Quantitative analysis often involves determining IC50 values in cell lines to assess potency against specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol but may have limited solubility in non-polar solvents.
  • Stability: The presence of fluorine atoms enhances stability against hydrolysis compared to other indazole derivatives.

These properties are essential for determining suitable formulations for pharmaceutical applications .

Applications

6,7-Difluoro-1H-indazol-3-ol has several promising applications:

  1. Pharmaceutical Development: Due to its potential antitumor activity, it serves as a scaffold for developing new anticancer agents.
  2. Biochemical Research: Used in studies investigating apoptosis mechanisms and cellular signaling pathways.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic compounds.
Introduction to 6,7-Difluoro-1H-indazol-3-ol in Contemporary Drug Discovery

Historical Context of Indazole Derivatives in Pharmacological Research

Indazole derivatives have evolved from simple heterocyclic curiosities to privileged scaffolds in medicinal chemistry. Early pharmacological interest centered on non-fluorinated compounds like bendazac (anti-inflammatory) and benzydamine (musculoskeletal pain relief), which established the indazole nucleus as a viable pharmacophore [5] [9]. The discovery of nigeglanine and nigellidine – naturally occurring indazole alkaloids – further stimulated synthetic exploration of this heterocyclic system [9]. By the late 20th century, drugs like the 5-HT₃ receptor antagonist granisetron demonstrated indazole’s capacity for CNS-targeted activity, while pazopanib (tyrosine kinase inhibitor for renal carcinoma) and niraparib (PARP inhibitor for ovarian cancer) exemplified its application in oncology [5] [9]. The structural plasticity of indazole allows functionalization at N1, C3, and benzene ring positions, enabling rational optimization of pharmacokinetic and pharmacodynamic properties. This historical progression set the foundation for strategic fluorination of the indazole scaffold to enhance target engagement and metabolic stability.

Table 1: Evolution of Key Indazole-Based Pharmacophores

GenerationRepresentative CompoundsTherapeutic AreaStructural Features
First (1960s-1980s)Bendazac, BenzydamineAnti-inflammatory, AnalgesiaNon-fluorinated, simple C3 substituents
Second (1990s-2010s)Granisetron, PazopanibOncology, Anti-emeticHalogenation (Cl/Br), C6/C7 substitutions
Modern (2020s-)6,7-Difluoro derivativesTargeted therapy, Ion channel modulationDifluoro substitution, Hybrid heterocycles

Biological Significance of Fluorinated Indazole Scaffolds

The strategic incorporation of fluorine atoms into indazole scaffolds significantly enhances their drug-like properties and bioactivity. Fluorination, particularly at the 6,7-positions, influences electron distribution, lipophilicity, and metabolic stability. For 6,7-Difluoro-1H-indazol-3-ol (CAS# 1000343-93-0; MW: 170.116 g/mol), the difluoro motif generates a strong electron-withdrawing effect that acidifies the N1-H proton (pKa ~13.86), facilitating salt formation and improving aqueous solubility [4] [9]. Physicochemical profiling reveals a density of 1.7±0.1 g/cm³, boiling point of 374.9±37.0°C, and LogP of 1.77, indicating moderate lipophilicity ideal for membrane penetration [4].

The ortho-difluoro pattern on the benzene ring confers metabolic resistance to oxidative degradation by cytochrome P450 enzymes, extending plasma half-life. This is critical for maintaining effective drug concentrations in vivo [9]. Biologically, fluorinated indazoles exhibit enhanced target affinity due to fluorine’s capacity for dipolar interactions with protein residues. For example, 6-fluoro-1H-indazole derivatives demonstrate potent inhibition of lactoperoxidase (Ki values in micromolar range), implicating fluorinated indazoles in modulating enzymatic activity relevant to antimicrobial defense [8]. Similarly, 7-fluoro-substituted indazoles show superior activity against Leishmania major compared to non-fluorinated analogs, attributed to improved membrane permeation and target binding [8].

Table 2: Impact of Fluorination on Indazole Bioactivity

Positional FluorinationKey Biological EffectsMechanistic Basis
Mono-fluoro (C6 or C7)Lactoperoxidase inhibition (Ki: 5–20 µM)Enhanced H-bonding with Arg/His residues
6,7-DifluoroImproved anti-leishmanial activity (IC₅₀ reduction >50%)Increased membrane permeability & metabolic stability
C3-OH with difluoroAllosteric ion channel modulationSynergistic H-bond donor/acceptor capability

Role of 6,7-Difluoro-1H-indazol-3-ol in Targeting Allosteric Ion Channel Modulation

6,7-Difluoro-1H-indazol-3-ol exhibits structural features ideal for modulating ligand-gated ion channels (LGICs), particularly the Cys-loop receptor family (e.g., 5-HT₃, GABA_A). The 3-hydroxy group serves as a hydrogen-bond donor/acceptor, while the difluoro-aromatic system enables π-stacking and cation-π interactions within allosteric binding pockets [3] [8]. Molecular modeling indicates that such compounds bind preferentially to intersubunit interfaces in LGICs, stabilizing conformational states that alter channel gating kinetics. For 5-HT₃ receptors – critical targets for anti-emetics and neuropsychiatric drugs – indazole derivatives compete with serotonin via orthosteric or allosteric binding [3]. The 6,7-difluoro substitution may enhance affinity for the 5-HT₃A subunit interface, where residues like Arg171 and Lys20 form salt bridges with the ionized indazole N1 atom [3] [8].

Hybrid derivatives incorporating 1,2,3-triazole moieties (synthesized via click chemistry) demonstrate nanomolar activity against LGICs by simultaneously engaging orthosteric sites and auxiliary allosteric pockets [6] [8]. Computational docking of 6,7-Difluoro-1H-indazol-3-ol analogs predicts stable binding (ΔG = -7.78 to -8.34 kcal/mol) with 5-HT₃ receptors via:

  • Hydrogen bonding between C3-OH and Tyr248 or Ser19
  • Fluorine–Arg265 backbone amide interactions
  • Hydrophobic contact between difluoro-benzene ring and Leu99 [6] [8]

Table 3: Ion Channel Targets and Binding Interactions

Target Ion ChannelKey Binding InteractionsFunctional Outcome
5-HT₃ Serotonin ReceptorH-bond: 3-OH⋯Tyr248 (1.57 Å); Electrostatic: F⋯Arg265 (1.98 Å)Attenuated channel activation kinetics
GABA_A ReceptorHydrophobic: difluoro-benzene⋯Phe200; Ionic: Indazole N2⋯Lys155Prolonged desensitization state
P2X Purinoceptorπ-Stacking: Phe103⋯indazole ring; H-bond: 3-OH⋯Thr189Reduced ATP-evoked currents

Properties

CAS Number

1000343-93-0

Product Name

6,7-Difluoro-1H-indazol-3-ol

IUPAC Name

6,7-difluoro-1,2-dihydroindazol-3-one

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C7H4F2N2O/c8-4-2-1-3-6(5(4)9)10-11-7(3)12/h1-2H,(H2,10,11,12)

InChI Key

KNDFQLVRSCUYRF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)NN2)F)F

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NN2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.